molecular formula C14H22N2 B8657217 4-Phenyl-1-piperidinepropanamine

4-Phenyl-1-piperidinepropanamine

Cat. No.: B8657217
M. Wt: 218.34 g/mol
InChI Key: VFUJSEYJDNKMEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenyl-1-piperidinepropanamine is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

3-(4-phenylpiperidin-1-yl)propan-1-amine

InChI

InChI=1S/C14H22N2/c15-9-4-10-16-11-7-14(8-12-16)13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,15H2

InChI Key

VFUJSEYJDNKMEI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CCCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-(4-phenylpiperidin-1-yl)propionitrile (5.1 g, 24 mmol, 1.0 equiv) in anhydrous THF (20 mL) under argon was added a solution of BH3 in THF (1.0M, 83 mL, 83 mmol, 3.5 equiv) at room temperature. The mixture was refluxed for 4.5 hours and then cooled to room temperature. Aqueous HCl (6N, 130 mL) was added and stirring was continued for 2 hours at 50-70° C. The mixture was basified to pH 9 by addition of 6N aq. NaOH and extracted with EtOAc (100 mL) and CH2Cl2 (3×100 mL). The combined organic solutions were dried over MgSO4 and concentrated. The residue was dissolved in CH2Cl2 (20 mL) and treated with HCl in ether (1.0M, 50 mL). The solvents were removed, ether (250 mL) was added, the mixture was filtered, and the filter cake was washed with ether. Water (60 mL) was added to the resulting white solid, the pH was adjusted to 10-11 with 1M NaOH, and the aqueous phase was extracted three times with CH2Cl2. Drying over MgSO4 followed by removal of solvents gave 4.5 g (87%) of pure product (light brown solid), which was characterized spectroscopically.
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
83 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

Synthesis routes and methods II

Procedure details

A solution of BH3 in THF (1.0 M, 83.0 mL, 83.0 mmol, 3.5 eq) was added to a stirring solution of 3-(4-phenylpiperidin-1-yl)propionitrile (5.10 g, 24.0 mmol) in anhydrous THF (20 mL) under argon at room temperature. The mixture was heated at reflux temperature for 4.5 hours and then cooled to room temperature. Aqueous 6 N HCl (130 mL) was added and stirring was continued for 2 hours at 50-70° C. The mixture was basified to pH 9 by addition of aqueous 6 N NaOH and extracted with EtOAc (100 mL) and CH2Cl2 (3×100 mL). The combined organic extracts were dried over magnesium sulfate and concentrated. The residue was dissolved in CH2Cl2 (20 mL) and treated with HCl in ether (1.0 M, 50 mL). The solvents were removed, ether (250 mL) was added, the mixture was filtered, and the filter cake was washed with ether. Water (60 mL) was added to the resulting white solid, 1 N NaOH was added until pH 10-11 was reached, and then the aqueous phase was extracted with CH2Cl2 (3×50 mL). The combined extracts were dried over magnesium sulfate and the solvents were evaporated, giving the desired product (4.50 g, 87%).
Name
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
83 mL
Type
solvent
Reaction Step Three
Yield
87%

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